

Spectroscopic Profile of 6-Methyloctan-3-ol: A Technical Guide

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Compound of Interest

Compound Name:	6-Methyloctan-3-ol
CAS No.:	40225-75-0
Cat. No.:	B14662420

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-methyloctan-3-ol**, a secondary alcohol with the molecular formula C₉H₂₀O. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **6-methyloctan-3-ol**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous aliphatic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for **6-Methyloctan-3-ol**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~3.5 - 3.7	m	1H	H-3 (CH-OH)
~1.4 - 1.6	m	3H	H-2, H-4a
~1.2 - 1.4	m	3H	H-4b, H-5
~1.1 - 1.2	m	1H	H-6
~0.8 - 0.9	m	12H	H-1, H-7, H-8, 6-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The spectrum would be complex due to diastereotopicity.

Table 2: Predicted ¹³C NMR Spectral Data for **6-Methyloctan-3-ol**

Chemical Shift (δ) (ppm)	Carbon Atom
~73 - 75	C-3
~40 - 42	C-4
~35 - 37	C-2
~30 - 32	C-6
~29 - 31	C-5
~22 - 24	C-7
~19 - 21	6-CH ₃
~14 - 16	C-8
~9 - 11	C-1

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Methyloctan-3-ol**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3350 (broad)	O-H stretch	Alcohol
2960-2850	C-H stretch	Alkane
~1465	C-H bend	Alkane
~1375	C-H bend	Alkane (gem-dimethyl)
~1100	C-O stretch	Secondary Alcohol[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **6-Methyloctan-3-ol**

m/z	Ion	Fragmentation Pathway
144	[M] ⁺	Molecular Ion
126	[M-H ₂ O] ⁺	Dehydration[2]
115	[M-C ₂ H ₅] ⁺	α-cleavage
87	[M-C ₄ H ₉] ⁺	α-cleavage
59	[CH ₃ CH(OH)] ⁺	α-cleavage

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **6-methyloctan-3-ol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[3]
- The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: A 400 MHz (or higher) spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 100 MHz (or higher) spectrometer.
- Pulse Sequence: Proton-decoupled pulse program.
- Number of Scans: 1024-4096.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of pure **6-methyloctan-3-ol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]

- A second salt plate is carefully placed on top to create a thin liquid film between the plates.[4]
[5]

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Number of Scans: 16-32.
- Resolution: 4 cm^{-1} .
- A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

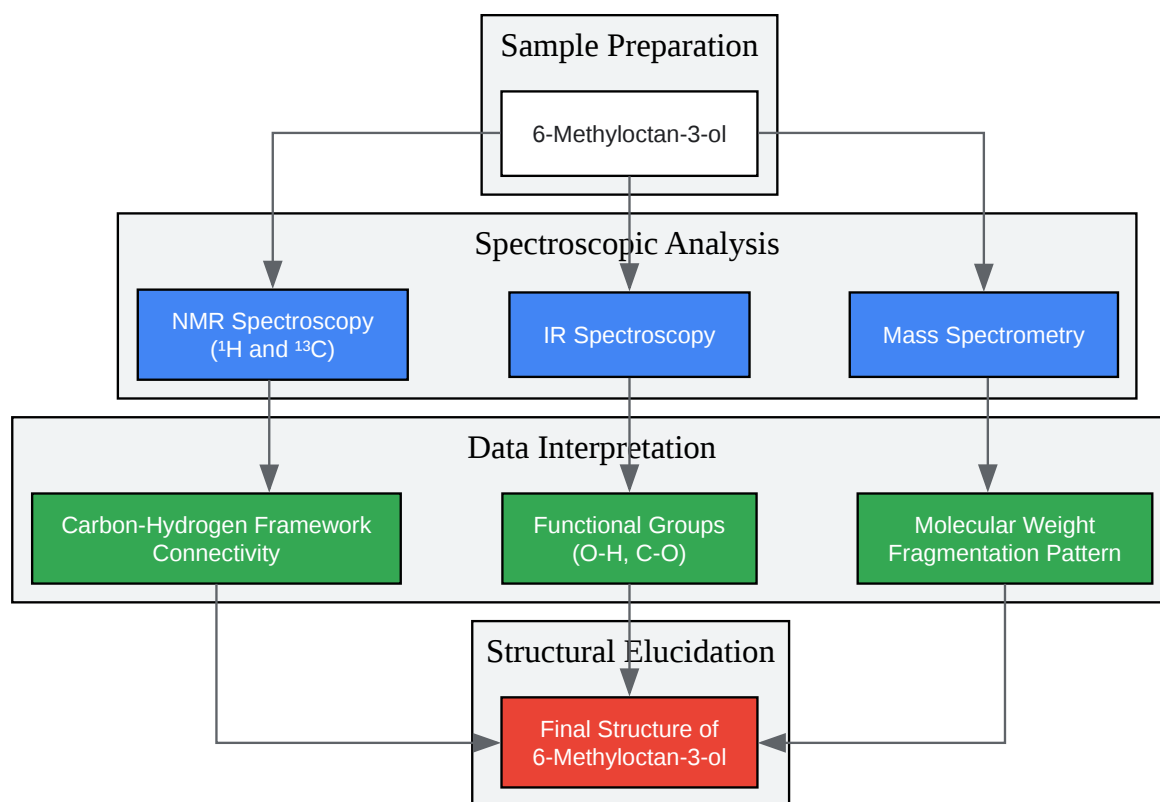
- A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.
- The sample is vaporized in a high vacuum source chamber.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7][8]

Mass Analysis:

- Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other sensitive detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **6-methyloctan-3-ol** using the described spectroscopic techniques.



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Caption: Workflow for Structural Elucidation of **6-Methyloctan-3-ol**.

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